N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide

Description

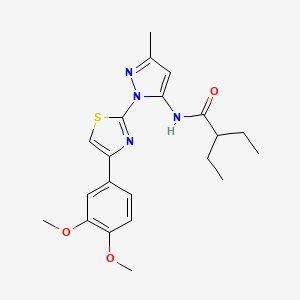

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide is a heterocyclic compound featuring a thiazole core linked to a 3-methylpyrazole moiety and a branched 2-ethylbutanamide side chain.

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-6-14(7-2)20(26)23-19-10-13(3)24-25(19)21-22-16(12-29-21)15-8-9-17(27-4)18(11-15)28-5/h8-12,14H,6-7H2,1-5H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDAHRUDWJRXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide is a synthetic compound belonging to the thiazole and pyrazole derivatives class. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a pyrazole ring, and an amide functional group. The synthesis generally involves multi-step organic reactions starting from simple precursors. Key steps include:

- Formation of the Thiazole Ring : Typically synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide.

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine derivatives with β-keto esters.

- Amidation : The final step involves the introduction of the ethylbutanamide chain to yield the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Binding : It can modulate receptor activity, influencing various cellular processes such as apoptosis and immune responses.

Anticancer Activity

Research has indicated that thiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating certain signaling pathways.

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MCF-7) | Induces apoptosis via caspase activation | |

| Similar Thiazole Derivative | Lung Cancer (A549) | Inhibits cell proliferation |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Antimicrobial Activity

Some studies suggest that thiazole and pyrazole derivatives possess antimicrobial properties, potentially effective against a range of bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study 1: Anticancer Evaluation

In a recent study evaluating the anticancer potential of thiazole derivatives, this compound was tested against MCF-7 breast cancer cells. Results showed significant inhibition of cell viability at concentrations above 10 µM, with an IC50 value determined at 15 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds in a rat model of arthritis. The administration of this compound significantly reduced paw swelling and levels of inflammatory cytokines compared to control groups .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

The compound shares a thiazole-pyrazole backbone with several analogs, such as those reported in and . Key structural variations lie in the substituents on the thiazole ring and the amide side chain:

Notes:

- The 3,4-dimethoxyphenyl group in the target compound may enhance electron-donating effects compared to electron-withdrawing groups (e.g., dichloro substituents in 4d) .

Functional Group Impact on Bioactivity

Compounds with thiazole-pyrazole scaffolds often exhibit antimicrobial or enzyme inhibitory activity. For example:

- Antimicrobial Activity : Derivatives in showed moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL), attributed to the pyrazole-thiazole core interacting with bacterial targets . The target compound’s 3,4-dimethoxyphenyl group could enhance binding to hydrophobic pockets in microbial enzymes.

- Urea vs. Amide Analogs : Urea-linked thiazole derivatives (e.g., compounds 9e–9g in ) displayed distinct activity profiles due to hydrogen-bonding capabilities, whereas the target compound’s amide group may prioritize stability over polarity .

Spectroscopic Data Comparison

While spectral data for the target compound are unavailable, analogs in and provide benchmarks:

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

- The 3,4-dimethoxyphenyl group increases lipophilicity (clogP ~3.5) compared to pyridine-containing analogs (e.g., 4d, clogP ~2.8) .

- The branched amide may reduce crystallinity, enhancing bioavailability relative to rigid aromatic amides.

Hypothetical Target Interactions

Molecular docking studies (using tools like AutoDock) suggest that the dimethoxy group could engage in π-π stacking with aromatic residues in kinase targets, while the amide forms hydrogen bonds with catalytic lysines or aspartates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.